1-(3-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine 1-(3-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine
Brand Name: Vulcanchem
CAS No.: 2034557-26-9
VCID: VC4847615
InChI: InChI=1S/C22H35N3O2/c1-26-22-4-2-3-21(17-22)25-13-11-24(12-14-25)20-5-9-23(10-6-20)18-19-7-15-27-16-8-19/h2-4,17,19-20H,5-16,18H2,1H3
SMILES: COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4CCOCC4
Molecular Formula: C22H35N3O2
Molecular Weight: 373.541

1-(3-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine

CAS No.: 2034557-26-9

Cat. No.: VC4847615

Molecular Formula: C22H35N3O2

Molecular Weight: 373.541

* For research use only. Not for human or veterinary use.

1-(3-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine - 2034557-26-9

Specification

CAS No. 2034557-26-9
Molecular Formula C22H35N3O2
Molecular Weight 373.541
IUPAC Name 1-(3-methoxyphenyl)-4-[1-(oxan-4-ylmethyl)piperidin-4-yl]piperazine
Standard InChI InChI=1S/C22H35N3O2/c1-26-22-4-2-3-21(17-22)25-13-11-24(12-14-25)20-5-9-23(10-6-20)18-19-7-15-27-16-8-19/h2-4,17,19-20H,5-16,18H2,1H3
Standard InChI Key ALNXYJRFYQCXAD-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4CCOCC4

Introduction

Synthesis and Applications

The synthesis of piperazine derivatives often involves multi-step procedures, including reactions that form the piperazine ring and attach the desired substituents. These compounds have applications in medicinal chemistry due to their potential to interact with biological targets such as receptors or enzymes.

Application AreaDescription
Medicinal ChemistryPotential therapeutic agents due to their ability to modulate biological pathways.
PharmacologyUsed to study drug-receptor interactions and develop new pharmaceuticals.

Biological Activity and Research Findings

While specific research findings on 1-(3-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine are not available, compounds with similar structures have shown significant biological activity. They can bind to specific receptors or enzymes, modulating their activity, which is crucial for understanding their pharmacodynamics and optimizing their therapeutic potential.

Biological ActivityDescription
Receptor BindingAbility to interact with specific biological receptors, influencing physiological responses.
Enzyme ModulationPotential to alter enzyme activity, affecting metabolic pathways.

Comparison with Similar Compounds

Compounds with similar structures, such as 1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine, can provide insights into the potential properties and applications of 1-(3-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine. These compounds often differ in the positioning of their oxan moiety, which can affect their biological activity.

CompoundStructural FeaturesUnique Aspects
1-(3-Methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazineOxan-2-yl moietyDifferent biological activity due to structural differences.
1-(3-Methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazineOxan-4-yl moietyPotentially distinct pharmacological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator